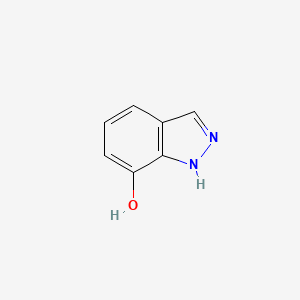

1H-Indazol-7-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-indazol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-6-3-1-2-5-4-8-9-7(5)6/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDLFQPHHBOHIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80614169 | |

| Record name | 1H-Indazol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81382-46-9 | |

| Record name | 1H-Indazol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indazol-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Indazol-7-ol: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazol-7-ol, a heterocyclic aromatic organic compound, is a molecule of significant interest in medicinal chemistry and drug discovery. Its indazole core, a bicyclic system composed of a fused benzene and pyrazole ring, serves as a versatile scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a detailed experimental protocol for its synthesis and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

General Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O | [1] |

| Molecular Weight | 134.14 g/mol | [1] |

| Appearance | Brown powder | [1] |

| CAS Number | 81382-46-9 | [1] |

Solubility and Acidity

| Property | Value | Source |

| Solubility in Water | Sparingly soluble | |

| pKa (Predicted) | 9.23 ± 0.40 |

Experimental Data

Detailed experimental data is crucial for the unambiguous identification and characterization of a chemical compound. While a complete set of experimentally verified spectral data for this compound is not widely published, this section will be updated as information becomes available. For reference, general spectral characteristics of the indazole scaffold are discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the benzene and pyrazole rings, as well as a signal for the hydroxyl proton. The chemical shifts and coupling constants of these protons provide valuable information about their chemical environment and connectivity.

-

¹³C NMR: The carbon-13 NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of these signals are indicative of the carbon hybridization and the electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, N-H stretch of the pyrazole ring, and C=C and C=N stretching vibrations of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with fragment ions that can help to confirm its structure.

Experimental Protocols

The synthesis and purification of this compound are critical steps for its use in research. The following section details a general procedure for the synthesis of indazole derivatives, which can be adapted for the preparation of this compound.

Synthesis of 1H-Indazole Derivatives

A common method for the synthesis of the 1H-indazole core involves the cyclization of ortho-substituted phenylhydrazines or related precursors. The following diagram illustrates a generalized workflow for such a synthesis.

Caption: Generalized workflow for the synthesis of 1H-indazoles.

Detailed Protocol for the Synthesis of this compound (Hypothetical Adaptation):

-

Diazotization of 2-Amino-3-hydroxy-toluene: A solution of 2-amino-3-hydroxy-toluene in a suitable acidic medium (e.g., hydrochloric acid) is cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature.

-

Reduction of the Diazonium Salt: The resulting diazonium salt solution is treated with a reducing agent, such as stannous chloride or sodium sulfite, to form the corresponding hydrazine.

-

Cyclization: The hydrazine intermediate is then heated, often in the presence of a dehydrating agent or under acidic conditions, to induce intramolecular cyclization and form the this compound.

-

Purification: The crude product is purified by a suitable method, such as recrystallization from an appropriate solvent or column chromatography on silica gel.

Purification Workflow

The purification of the final product is essential to obtain a compound of high purity for subsequent applications.

Caption: General purification workflow for this compound.

Biological Activity and Signaling Pathways

Indazole derivatives are known to exhibit a wide range of biological activities, and this compound is of particular interest for its potential as an anti-inflammatory and anticancer agent.[1] It is often used as a building block in the synthesis of more complex molecules targeting specific biological pathways.[1]

Potential Mechanisms of Action

While the specific molecular targets of this compound are not yet fully elucidated, indazole-containing compounds have been shown to act as inhibitors of various enzymes, including kinases. The exploration of its inhibitory effects on specific enzymes and its interactions with biological receptors is an active area of research.[1]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by an indazole-based kinase inhibitor.

Caption: Hypothetical modulation of a kinase signaling pathway.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery. This technical guide has summarized the currently available physicochemical data and provided a framework for its synthesis and purification. Further experimental investigation is required to fully characterize its spectral properties, quantitative solubility, and specific biological mechanisms of action. The information provided here serves as a foundational resource to aid researchers in their exploration and utilization of this promising molecule.

References

Navigating the Solubility of 1H-Indazol-7-ol: A Technical Guide for Researchers

Introduction

1H-Indazol-7-ol, a heterocyclic organic compound, is a valuable building block in medicinal chemistry and drug discovery. Its utility in the synthesis of bioactive molecules hinges on a thorough understanding of its physicochemical properties, paramount among which is its solubility in common laboratory solvents. This technical guide provides an in-depth overview of the solubility profile of this compound, offering a predictive assessment and detailed experimental protocols for precise quantitative determination. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling and application of this compound in a laboratory setting.

Predicted Solubility Profile of this compound

Quantitative solubility data for this compound is not extensively available in public literature. However, based on its chemical structure—featuring a polar hydroxyl (-OH) group and a hydrogen-bond-donating/-accepting indazole ring system, juxtaposed with a nonpolar bicyclic aromatic core—a qualitative prediction of its solubility can be inferred. The principle of "like dissolves like" suggests a varied solubility profile across different solvent classes.

It is reported to be sparingly soluble in water[1]. The presence of the hydroxyl group and the nitrogen-containing heterocyclic ring suggests some affinity for polar protic solvents through hydrogen bonding. However, the hydrophobic nature of the fused benzene and pyrazole rings is likely to limit its aqueous solubility. For many indazole derivatives, poor aqueous solubility is a known characteristic, often necessitating the use of organic solvents to create stock solutions[2].

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Moderate | The hydroxyl and N-H groups can form hydrogen bonds with protic solvents. However, the nonpolar aromatic core limits high solubility, especially in water.[1][2] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Moderate to High | Strong dipole-dipole interactions with the solvent are expected. DMSO is a common solvent for preparing stock solutions of indazole derivatives.[2] |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | The moderate polarity of these solvents may allow for some dissolution. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | The ether oxygen can act as a hydrogen bond acceptor, potentially leading to some degree of solubility. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental methodology is crucial. The isothermal shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3][4][5] This method, followed by a suitable analytical technique for quantification, ensures accurate and reproducible results.

I. Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of common laboratory solvents (e.g., water, ethanol, DMSO, acetone, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 1-2 mg of this compound to a series of clean, dry test tubes.

-

To each tube, add 1 mL of a different solvent.

-

Vortex each tube vigorously for 1-2 minutes.

-

Visually inspect each tube for the presence of undissolved solid.

-

Classify the solubility as:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely undissolved.

-

II. Quantitative Solubility Determination: Isothermal Shake-Flask Method

This protocol provides a detailed procedure for determining the equilibrium solubility.

Materials:

-

This compound

-

Selected solvents for quantitative analysis

-

Glass vials with screw caps

-

Orbital shaker or incubator shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 2-5 mL) of the selected solvent. The presence of excess solid is essential to ensure that equilibrium is reached at saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to conduct a preliminary experiment to determine the time required to achieve a stable concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the excess solid to sediment by letting them stand or by centrifugation.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the concentration of the diluted solution using a validated HPLC-UV or UV-Vis spectroscopy method.[6][7][8] A calibration curve must be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the quantitative determination of this compound solubility using the isothermal shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

References

Stability of 1H-Indazol-7-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 1H-Indazol-7-ol, a key heterocyclic building block in medicinal chemistry. Due to its presence in various biologically active molecules, understanding its behavior under different environmental conditions is critical for the development of stable, safe, and effective pharmaceuticals.[1][2][3] This document outlines the principles of stability testing, provides detailed experimental protocols for forced degradation studies, and discusses the potential biological relevance of this compound scaffold.

Introduction to Stability Testing

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its purity, potency, and safety.[4][5] Regulatory bodies like the International Council for Harmonisation (ICH) mandate forced degradation (or stress testing) studies to understand the intrinsic stability of a drug substance.[6][7] These studies help to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods crucial for quality control and formulation development.[4][7]

1H-Indazole-7-ol, as a substituted indazole, belongs to a class of compounds known for their thermodynamic stability and wide-ranging biological activities, including anti-inflammatory and antitumor properties.[2][3][8] However, the presence of a hydroxyl group on the benzene ring may introduce specific stability liabilities, such as susceptibility to oxidation.

Forced Degradation Studies: A Methodological Overview

Forced degradation studies deliberately expose the API to conditions more severe than accelerated stability testing to identify potential degradation pathways.[6][7] A typical workflow for these studies is essential for systematic evaluation.

Experimental Protocols for Stability Assessment

The following protocols are based on standard ICH guidelines for forced degradation studies and can be adapted for this compound.[5][6][7] The goal is to achieve a target degradation of 5-20% of the active ingredient to ensure that secondary degradation is minimized.[7]

Stability-Indicating Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV or photodiode array (PDA) detection is typically developed and validated to separate the parent compound from any degradation products.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV/PDA detector set at an appropriate wavelength (e.g., 260-320 nm).

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

Forced Degradation Protocols

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

1. Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid (HCl).

-

Incubate the solution at 60°C for a specified period (e.g., 2, 6, 12, 24 hours), sampling at intervals.

-

Before analysis, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

-

Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

2. Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide (NaOH).

-

Incubate the solution at 60°C, sampling at appropriate time points.

-

Before analysis, cool the sample and neutralize it with an equivalent amount of 0.1 M HCl.

-

Dilute the neutralized sample with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of hydrogen peroxide solution (e.g., 3% H₂O₂).

-

Keep the solution at room temperature, protected from light, for a specified period (e.g., up to 7 days), sampling at intervals.[5][7]

-

Dilute the sample with the mobile phase for HPLC analysis.

4. Thermal Degradation (Solid State):

-

Place a sufficient amount of solid this compound powder in a petri dish or vial.

-

Expose the sample to dry heat in a temperature-controlled oven (e.g., 80°C).

-

Sample at various time points, dissolve in the initial solvent, and dilute appropriately for HPLC analysis.

5. Photostability:

-

Expose the solid drug substance and the drug solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[6]

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

After exposure, prepare the samples for HPLC analysis as described above.

Data Presentation and Interpretation

Quantitative results from forced degradation studies should be systematically tabulated to facilitate comparison and analysis. The data should include the percentage of the parent compound remaining and the percentage of major degradation products formed.

Table 1: Hypothetical Stability Data for this compound under Various Stress Conditions

| Stress Condition | Time (hours) | Assay of this compound (%) | Degradation Product 1 (%) (RRT) | Degradation Product 2 (%) (RRT) | Mass Balance (%) |

| 0.1 M HCl | 24 | 98.5 | Not Detected | Not Detected | 98.5 |

| 0.1 M NaOH | 12 | 89.2 | 8.5 (RRT 0.85) | Not Detected | 97.7 |

| 3% H₂O₂ | 48 | 85.7 | Not Detected | 12.1 (RRT 1.15) | 97.8 |

| Thermal (80°C) | 72 | 96.3 | 1.8 (RRT 0.92) | Not Detected | 98.1 |

| Photolytic | ICH Q1B | 92.1 | 5.6 (RRT 1.30) | Not Detected | 97.7 |

*RRT: Relative Retention Time

Biological Context: Indazoles in Signaling Pathways

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, frequently targeting protein kinases.[2][3] For instance, various 1H-indazole-3-carboxamide derivatives have been identified as potent inhibitors of p21-activated kinase 1 (PAK1).[9] PAK1 is a key signaling node that regulates numerous cellular processes, including cytoskeletal dynamics, cell survival, and proliferation, and its aberrant activation is linked to cancer progression.[9][10][11]

Understanding the stability of a molecule like this compound is the first step in harnessing its potential as a scaffold for inhibitors targeting pathways such as the PAK1 cascade. A stable compound ensures reliable biological data and is a prerequisite for any further drug development efforts.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. ijrpp.com [ijrpp.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1H-Indazol-7-ol (CAS: 81382-46-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1H-Indazol-7-ol, also known as 7-hydroxyindazole, is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. While not typically recognized for its own direct biological activity, its unique structure, featuring a fused benzene and pyrazole ring with a hydroxyl group at the 7-position, makes it a valuable precursor for the synthesis of highly active pharmaceutical ingredients. Its primary role is as a strategic intermediate in the development of potent enzyme inhibitors and receptor modulators. This guide provides a comprehensive overview of its physicochemical properties, characterization data, synthesis protocols, and its application in the synthesis of biologically active molecules.

Physicochemical Properties

This compound is typically a solid at room temperature, with its appearance ranging from white to brown powder depending on purity.[1] It is sparingly soluble in water.[2] Key quantitative properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 81382-46-9 | [1] |

| Molecular Formula | C₇H₆N₂O | [1] |

| Molecular Weight | 134.14 g/mol | [1] |

| Melting Point | 179 °C | [3] |

| Boiling Point | 366.5 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 9.23 ± 0.40 | [2] |

| Flash Point | 175.5 ± 20.4 °C | [3] |

| Refractive Index | 1.760 | [3] |

Spectroscopic Characterization

Definitive, experimentally derived spectra for this compound are not widely published. However, based on the analysis of closely related indazole structures, the following characteristics can be expected.[4]

| Technique | Expected Characteristics | Source(s) |

| ¹H NMR | Aromatic protons (H4, H5, H6) expected in the δ 6.5–7.5 ppm range. The proton at C3 typically resonates as a singlet around δ 8.0-8.1 ppm. The N-H proton of the indazole ring is expected as a broad signal downfield (δ >10 ppm), as is the O-H proton. | [4] |

| ¹³C NMR | Aromatic carbons are expected in the δ 100–150 ppm range. The carbon bearing the hydroxyl group (C7) would be significantly downfield. | |

| FTIR (cm⁻¹) | Broad O-H stretching vibration (3200–3600 cm⁻¹). N-H stretching vibration (approx. 3300 cm⁻¹). Aromatic C=C and C=N stretching vibrations (1400–1600 cm⁻¹). | [4] |

| Mass Spec. (MS) | Expected molecular ion peak [M]⁺ at m/z = 134. Fragmentation may involve the loss of CO or N₂. |

Experimental Protocols

Synthesis of this compound from 7-Methoxyindazole

A common and effective method for preparing this compound is through the demethylation of 7-methoxyindazole.[5] This reaction utilizes a strong Lewis acid, such as boron tribromide, to cleave the methyl-ether bond.[5]

Reaction Scheme: 7-Methoxyindazole → this compound

Materials:

-

7-Methoxyindazole

-

Boron tribromide (BBr₃) solution in a suitable solvent (e.g., dichloromethane)

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Dissolve 7-methoxyindazole in anhydrous dichloromethane under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to a reduced temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.

-

Slowly add a solution of boron tribromide (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly adding methanol at 0 °C to decompose the excess BBr₃.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound via column chromatography on silica gel or by recrystallization.

O-Alkylation of this compound (Example of Use)

This protocol demonstrates the utility of this compound as an intermediate. The hydroxyl group can be readily alkylated to produce a variety of 7-alkoxy-1H-indazoles, which are investigated as potential neuronal nitric oxide synthase (nNOS) inhibitors.[5]

Procedure:

-

To a solution of this compound in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃).

-

Add the desired alkylating agent (e.g., ethyl iodide, propyl iodide, benzyl bromide).

-

Heat the reaction mixture (e.g., to reflux) and stir for several hours until the reaction is complete.

-

After cooling, filter off the inorganic salts and concentrate the solvent.

-

The residue can be purified by column chromatography to yield the target 7-alkoxy-1H-indazole derivative.[5]

General Analytical Method: HPLC

A general High-Performance Liquid Chromatography (HPLC) method can be used for purity assessment and reaction monitoring.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% TFA or formic acid.

-

Gradient: A typical gradient would run from 5% B to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength such as 254 nm or 280 nm.

-

Injection Volume: 10 µL.

Biological Context and Applications

This compound is primarily valued as a synthetic precursor rather than an end-product therapeutic. The indazole scaffold is a privileged structure in medicinal chemistry, and modifications, particularly at the 7-position, have led to the discovery of potent biological activities.[6]

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: 7-alkoxy-indazole derivatives, synthesized from 7-hydroxyindazole, have been identified as potent and selective inhibitors of nNOS.[5] This enzyme is implicated in various neurological disorders, making these derivatives promising candidates for further investigation.

-

5-HT₃ Receptor Antagonists: 7-hydroxyindazole has been used as a starting material to synthesize derivatives of Granisetron, a 5-HT₃ receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy. These derivatives serve as probes to study receptor-ligand interactions.

The compound's utility lies in providing a reactive hydroxyl handle on the indazole core, allowing for the systematic exploration of structure-activity relationships (SAR) by introducing diverse functional groups.[1]

Visualizations: Workflows and Logic

The following diagrams illustrate the key experimental and logical workflows associated with this compound.

Caption: Synthesis workflow for this compound and a subsequent application.

Caption: General analytical workflow for characterizing this compound.

References

Spectroscopic Profile of 1H-Indazol-7-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1H-Indazol-7-ol. Due to the limited availability of direct experimental spectra in publicly accessible databases, the nuclear magnetic resonance (NMR) and mass spectrometry data presented herein are predicted based on established principles and spectral data of analogous compounds. The infrared (IR) spectroscopy data is based on general characteristic vibrational frequencies. This document also outlines detailed, generalized experimental protocols for obtaining such spectroscopic data for a solid organic compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are intended to serve as a reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |

| ~12.5 | br s | 1H | N1-H |

| ~9.8 | br s | 1H | O7-H |

| ~7.9 | d | 1H | H-3 |

| ~7.5 | d | 1H | H-4 |

| ~7.0 | t | 1H | H-5 |

| ~6.8 | d | 1H | H-6 |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Provisional Assignment |

| ~150 | C-7 |

| ~140 | C-7a |

| ~135 | C-3 |

| ~128 | C-5 |

| ~122 | C-3a |

| ~115 | C-4 |

| ~110 | C-6 |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (hydroxyl) |

| 3200-3000 | Medium | N-H stretch (indazole) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1620-1580 | Medium-Strong | C=C aromatic ring stretch |

| 1500-1400 | Medium-Strong | C=N stretch |

| 1300-1200 | Strong | C-O stretch (phenol) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 134 | 100 | [M]⁺ (Molecular Ion) |

| 105 | ~60 | [M-HCN-H]⁺ |

| 78 | ~40 | [C₆H₆]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1] The solution is then filtered into a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired at room temperature on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.

Infrared (IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of this compound is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

Mass Spectrometry (MS)

Mass spectra are typically obtained using an electron ionization (EI) source. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

The Unexplored Therapeutic Potential of 7-Hydroxyindazole: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Synthesis, Preclinical Data, and Future Research Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Within this privileged heterocyclic family, 7-hydroxyindazole emerges as a molecule of significant, yet underexplored, therapeutic potential. This technical guide provides a comprehensive overview of the known and inferred biological activities of 7-hydroxyindazole, drawing upon data from structurally related analogs to illuminate its prospective applications. This document details synthetic strategies, summarizes key quantitative data on its potential enzyme inhibition and antiproliferative effects, and provides detailed experimental protocols for its evaluation. Furthermore, this guide visualizes relevant signaling pathways and experimental workflows to provide a clear and actionable framework for researchers venturing into the promising field of 7-hydroxyindazole-based drug discovery.

Introduction: The Promise of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle, is a well-established pharmacophore renowned for its diverse biological activities. Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] Several clinically successful drugs, such as the anti-cancer agents Pazopanib and Axitinib, feature the indazole core, underscoring its importance in therapeutic development.[2]

While extensive research has focused on various substituted indazoles, 7-hydroxyindazole remains a comparatively enigmatic entity. The presence of a hydroxyl group at the 7-position offers a unique opportunity for hydrogen bonding interactions with biological targets and serves as a potential site for metabolic modification. This guide aims to consolidate the available information on 7-hydroxyindazole and its close analogs to provide a foundational resource for its further investigation.

Synthesis of 7-Hydroxyindazole

The synthesis of the 1H-indazole core can be achieved through various methodologies, which can be adapted for the preparation of 7-hydroxyindazole.[4]

General Synthetic Strategies for 1H-Indazoles

Several established methods for constructing the 1H-indazole ring system include:

-

Jacobson Indazole Synthesis: This classic method involves the cyclization of o-tolylhydrazines.

-

Davis-Beirut Reaction: A more modern approach that utilizes the reaction of nitrosoarenes with enamines.

-

Palladium-Catalyzed C-H Amination: Intramolecular amination of aminohydrazones provides an efficient route to substituted indazoles.[4]

-

[3+2] Cycloaddition Reactions: The reaction of arynes with diazo compounds is a powerful strategy for building the indazole ring.[5]

Plausible Synthesis of 7-Hydroxyindazole

Conceptual Synthetic Workflow:

Detailed Protocol (Hypothetical):

-

Reduction of 7-Nitroindazole to 7-Aminoindazole: 7-Nitroindazole can be reduced to 7-aminoindazole using standard reducing agents such as hydrogen gas with a palladium on carbon catalyst or tin(II) chloride in hydrochloric acid.

-

Diazotization of 7-Aminoindazole: The resulting 7-aminoindazole is then diazotized by treatment with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Hydrolysis of the Diazonium Salt: The diazonium salt is subsequently hydrolyzed by heating in an aqueous solution to yield 7-hydroxyindazole. The product would then be purified by standard techniques such as recrystallization or column chromatography.

Potential Biological Activities and Quantitative Data

Direct experimental data on the biological activities of 7-hydroxyindazole is limited. However, by examining the structure-activity relationships (SAR) of related indazole derivatives, particularly those with substitutions at the 7-position, we can infer its potential therapeutic applications.

Enzyme Inhibition

3.1.1. Nitric Oxide Synthase (NOS) Inhibition:

7-Nitroindazole is a well-characterized inhibitor of nitric oxide synthase, with selectivity for the neuronal isoform (nNOS).[6][7][8][9] Given the structural similarity, 7-hydroxyindazole is also hypothesized to exhibit NOS inhibitory activity. The hydroxyl group may participate in hydrogen bonding interactions within the active site of the enzyme.

Table 1: Nitric Oxide Synthase Inhibition by Indazole Derivatives

| Compound | Target | IC50 (µM) | Reference |

| 7-Nitroindazole | nNOS (bovine brain) | 2.5 | [4] |

| 7-Nitroindazole | iNOS (murine macrophage) | 20 | [4] |

| Indazole | nNOS (bovine brain) | 2300 | [4] |

| 6-Nitroindazole | nNOS (bovine brain) | 40 | [4] |

| 5-Nitroindazole | nNOS (bovine brain) | 1150 | [4] |

3.1.2. Kinase Inhibition:

The indazole scaffold is a common feature in many kinase inhibitors.[10] While no specific kinase inhibition data for 7-hydroxyindazole has been reported, numerous indazole derivatives show potent activity against a variety of kinases.

Table 2: Kinase Inhibition by Representative Indazole Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| Pazopanib | VEGFR2 | 30 | [2] |

| Axitinib | VEGFR2 | 0.2 | [2] |

| Entrectinib | ALK | 12 | [2] |

| A series of 3,6-disubstituted indazoles | Hepcidin production inhibitors | - | [11] |

Antiproliferative Activity

Indazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[10][12] The cytotoxic effects are often linked to the inhibition of kinases or other enzymes crucial for cancer cell survival.

Table 3: Antiproliferative Activity of Representative Indazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 2f (an indazole derivative) | 4T1 (murine breast cancer) | 0.23 | [10][12] |

| Compound 2f (an indazole derivative) | HepG2 (human liver cancer) | 0.80 | [12] |

| Compound 2f (an indazole derivative) | MCF-7 (human breast cancer) | 0.34 | [12] |

| A series of 2H-indazole derivatives | HeLa (human cervical cancer) | >10 | [3] |

Anti-inflammatory Activity

Indazole and its derivatives have been reported to possess anti-inflammatory properties.[13] The mechanism of action is often attributed to the inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.

Table 4: Anti-inflammatory Activity of Indazole and its Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Indazole | COX-2 Inhibition | 23.42 | [13] |

| 5-Aminoindazole | COX-2 Inhibition | 12.32 | [13] |

| 6-Nitroindazole | COX-2 Inhibition | 19.22 | [13] |

| Indazole | TNF-α Inhibition | 220.11 | [13] |

| 5-Aminoindazole | TNF-α Inhibition | 230.19 | [13] |

| 6-Nitroindazole | IL-1β Inhibition | 100.75 | [13] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the potential biological activities of 7-hydroxyindazole.

Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol is adapted from commercially available kits and published literature.

Objective: To determine the inhibitory effect of 7-hydroxyindazole on the activity of nitric oxide synthase.

Principle: The assay measures the conversion of L-arginine to L-citrulline and nitric oxide (NO) by NOS. The amount of nitrite, a stable oxidation product of NO, is quantified using the Griess reagent.

Materials:

-

Purified nNOS or iNOS enzyme

-

L-Arginine (substrate)

-

NADPH (cofactor)

-

Calmodulin (for nNOS activation)

-

Assay Buffer (e.g., HEPES buffer, pH 7.4)

-

Griess Reagent (Reagent A: Sulfanilamide in phosphoric acid; Reagent B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of 7-hydroxyindazole in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, NADPH, L-arginine, and calmodulin (for nNOS).

-

Add serial dilutions of 7-hydroxyindazole or a known NOS inhibitor (positive control). Include a vehicle control (solvent only).

-

Initiate the reaction by adding the NOS enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the nitrite concentration by adding Griess Reagent A followed by Griess Reagent B.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of 7-hydroxyindazole and determine the IC50 value.

Experimental Workflow for NOS Inhibition Assay:

Kinase Inhibition Assay

This protocol is a generalized procedure that can be adapted for various kinases.

Objective: To determine the inhibitory activity of 7-hydroxyindazole against a specific protein kinase.

Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. This can be done using various methods, including radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

Materials:

-

Purified recombinant kinase

-

Specific peptide or protein substrate

-

ATP

-

Kinase reaction buffer

-

7-hydroxyindazole

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

96- or 384-well plate

-

Luminometer or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of 7-hydroxyindazole in kinase buffer.

-

In a multi-well plate, add the kinase, substrate, and the test compound or controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature or 30°C for a defined period.

-

Stop the reaction and add the detection reagents according to the manufacturer's protocol.

-

Measure the signal (luminescence or fluorescence).

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Viability (MTT) Assay

This assay is used to assess the antiproliferative or cytotoxic effects of 7-hydroxyindazole on cancer cell lines.

Objective: To measure the effect of 7-hydroxyindazole on the viability of cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

7-hydroxyindazole

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 7-hydroxyindazole for a specific duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Potential Signaling Pathways

While direct evidence is lacking for 7-hydroxyindazole, related compounds have been shown to modulate key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs. Given the potential anti-inflammatory activity of indazole derivatives, it is plausible that 7-hydroxyindazole could modulate NF-κB signaling.

Simplified NF-κB Signaling Pathway:

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial for regulating cell proliferation, differentiation, and apoptosis. Many kinase inhibitors target components of these pathways.

Simplified MAPK/ERK Signaling Pathway:

Conclusion and Future Directions

7-Hydroxyindazole represents a promising, yet largely untapped, area of research within the broader field of indazole-based drug discovery. Based on the extensive data available for its structural analogs, 7-hydroxyindazole is predicted to possess a range of valuable biological activities, including nitric oxide synthase inhibition, kinase inhibition, and antiproliferative and anti-inflammatory effects.

The immediate next steps in unlocking the therapeutic potential of this molecule should focus on:

-

Definitive Synthesis: Development and optimization of a reliable and scalable synthetic route to 7-hydroxyindazole.

-

In Vitro Profiling: Comprehensive screening against a panel of kinases, NOS isoforms, and cancer cell lines to establish its primary biological targets and potency.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the key structural features required for optimal activity and selectivity.

-

In Vivo Evaluation: Progression of promising candidates into preclinical animal models to assess efficacy, pharmacokinetics, and safety.

This technical guide provides a solid foundation and a clear roadmap for researchers to embark on the exciting journey of exploring the full therapeutic potential of 7-hydroxyindazole. The insights and protocols detailed herein are intended to accelerate the discovery and development of novel drug candidates based on this intriguing molecular scaffold.

References

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole synthesis [organic-chemistry.org]

- 6. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7-nitroindazole: an inhibitor of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole, reduces the delayed neuronal damage due to forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 1H-Indazol-7-ol in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs. Among its many derivatives, 1H-Indazol-7-ol stands out as a particularly valuable and versatile building block. Its strategic hydroxyl group provides a reactive handle for a multitude of chemical transformations, enabling the synthesis of diverse compound libraries with a wide range of biological activities. This technical guide provides a comprehensive overview of the role of this compound in pharmaceutical development, with a focus on its application in the synthesis of kinase inhibitors for oncology and its potential in developing novel therapeutics for neurodegenerative and inflammatory diseases. This document details synthetic methodologies, presents key quantitative data, and illustrates relevant biological pathways to serve as a critical resource for researchers in the field of drug discovery and development.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring, has garnered significant attention in medicinal chemistry due to its isosteric relationship with purines and its ability to engage in key hydrogen bonding interactions with biological targets.[1][2] This has led to the successful development of numerous indazole-containing drugs, including the potent kinase inhibitors Axitinib and Pazopanib, which are utilized in cancer therapy.[3] The inherent stability and synthetic tractability of the indazole core make it an ideal starting point for the design and synthesis of novel therapeutic agents.

This compound, in particular, offers a distinct advantage due to the presence of a hydroxyl group at the 7-position. This functional group not only influences the electronic properties of the indazole ring system but also serves as a prime site for derivatization, allowing for the introduction of various pharmacophoric elements to modulate potency, selectivity, and pharmacokinetic properties.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective utilization as a pharmaceutical building block.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O | N/A |

| Molecular Weight | 134.14 g/mol | N/A |

| Appearance | Off-white to light brown crystalline powder | N/A |

| Melting Point | 155-159 °C | N/A |

| Solubility | Soluble in methanol, ethanol, and DMSO | N/A |

Synthetic Strategies Employing this compound

The hydroxyl group of this compound is a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse array of derivatives. Key synthetic strategies include etherification, Suzuki-Miyaura cross-coupling, and Sonogashira coupling.

Etherification Reactions

The phenolic hydroxyl group of this compound can be readily converted to an ether linkage, allowing for the introduction of various alkyl or aryl substituents. A common and straightforward method is the Williamson ether synthesis.

Experimental Protocol: Synthesis of 7-(Benzyloxy)-1H-indazole

-

Materials: this compound, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetone.

-

Procedure:

-

To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 7-(benzyloxy)-1H-indazole.

-

Suzuki-Miyaura Cross-Coupling Reactions

To enable cross-coupling reactions at the 7-position, the hydroxyl group of this compound is typically first converted to a triflate (OTf) or a halide. The resulting triflate or halide can then participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with a wide range of boronic acids or esters.

Experimental Protocol: Suzuki-Miyaura Coupling of a 7-Bromo-1H-indazole Derivative [4][5]

This protocol describes a general procedure that can be adapted for derivatives of this compound after conversion of the hydroxyl group to a bromide.

-

Materials: 7-Bromo-1H-indazole derivative (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), Base (e.g., K₂CO₃, 3.0 eq), Solvent (e.g., 1,4-dioxane/water mixture).

-

Procedure:

-

In a reaction vessel, combine the 7-bromo-1H-indazole derivative, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Synthesis of Halogenated Intermediates

Halogenation of the indazole core is a critical step for enabling various cross-coupling reactions. Iodination at the C3 position is a common strategy.

Experimental Protocol: Synthesis of 3-Iodo-1H-indazol-7-ol

This is a representative protocol for the iodination of an indazole.

-

Materials: this compound (1.0 eq), Iodine (I₂) (1.1 eq), Potassium hydroxide (KOH) (2.0 eq), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve this compound in DMF.

-

Add potassium hydroxide and stir the mixture.

-

Add iodine portion-wise at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract with an organic solvent.

-

Wash the organic layer with sodium thiosulfate solution to remove excess iodine.

-

Dry the organic layer and concentrate to obtain the crude product, which can be purified by crystallization or column chromatography.

-

This compound Derivatives as Kinase Inhibitors

A significant application of this compound is in the development of kinase inhibitors for the treatment of cancer. The indazole scaffold acts as a hinge-binding motif in the ATP-binding pocket of many kinases.

Targeting PIM Kinases

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are frequently overexpressed in various cancers and are implicated in cell survival, proliferation, and drug resistance.[6]

Targeting VEGFR2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8][9] Axitinib, an indazole-based drug, is a potent inhibitor of VEGFR2.

Targeting B-Raf

The B-Raf kinase is a component of the MAPK/ERK signaling pathway, and mutations in the BRAF gene, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers.[5][10]

Quantitative Bioactivity Data

The following tables summarize the inhibitory activities (IC₅₀ values) of various indazole derivatives against key kinase targets and cancer cell lines. It is important to note that these derivatives may not all be directly synthesized from this compound, but they highlight the potential of the broader indazole scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of Indazole Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| W13 | VEGFR-2 | 1.6 | [7][9] |

| Axitinib | VEGFR-2 | 0.2 | [3] |

| Pazopanib | VEGFR-2 | 30 | [3] |

| Compound 12 | PIM-1 | 14.3 | [11] |

| Compound 10f | PIM-1 | 17 | [12] |

| Indazolylpyrazolopyrimidine Analog | B-Raf | <10 | [5] |

Table 2: Anti-proliferative Activity of Indazole Derivatives against Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 6o | K562 | Chronic Myeloid Leukemia | 5.15 | [13] |

| 6h | HT-29 | Colon Cancer | 2.36 | [14] |

| 6h | MCF-7 | Breast Cancer | 6.59 | [14] |

| W13 | HGC-27 | Gastric Cancer | 0.36 | [7][9] |

| Axitinib | HUVEC | Endothelial Cells | - | [8] |

Biological Assay Protocols

Evaluating the biological activity of newly synthesized this compound derivatives is a critical step in the drug discovery process. Standardized in vitro assays are employed to determine their potency and mechanism of action.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[15][16]

Experimental Protocol: TR-FRET Kinase Assay

-

Materials: Kinase enzyme, biotinylated substrate peptide, ATP, terbium-labeled anti-phospho-specific antibody, streptavidin-conjugated acceptor fluorophore, assay buffer, test compounds.

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a microplate, add the kinase, substrate peptide, and test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA and the detection reagents (terbium-labeled antibody and streptavidin-acceptor).

-

Incubate to allow for binding of the detection reagents.

-

Measure the TR-FRET signal using a plate reader.

-

Calculate the percent inhibition and determine the IC₅₀ value.

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Experimental Protocol: MTT Assay

-

Materials: 96-well plates, cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to assess the modulation of signaling pathways by a test compound.[1][19][20]

Experimental Protocol: Western Blotting

-

Materials: Cell lysates, SDS-PAGE gels, transfer apparatus, nitrocellulose or PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies, HRP-conjugated secondary antibodies, chemiluminescent substrate.

-

Procedure:

-

Treat cells with the test compound for a specified time.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-ERK).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Applications Beyond Oncology

The versatility of the this compound scaffold extends beyond cancer therapeutics.

Neurodegenerative Diseases

Inhibitors of certain kinases, such as JNK, are being investigated for their potential to treat neurodegenerative diseases like Alzheimer's and Parkinson's disease. The 1H-indazole core has been utilized in the design of JNK inhibitors.[19]

Anti-inflammatory Agents

Indazole derivatives have a history of use as anti-inflammatory agents. Bendazac and Benzydamine are two examples of marketed non-steroidal anti-inflammatory drugs (NSAIDs) that contain the indazole scaffold.[3] The development of new indazole-based compounds targeting inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes, continues to be an active area of research.[2][12]

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile building block in the synthesis of a wide range of biologically active molecules. Its strategic hydroxyl group facilitates diverse chemical modifications, enabling the exploration of vast chemical space and the optimization of lead compounds. The successful application of the indazole scaffold in clinically approved kinase inhibitors underscores its importance in oncology. Furthermore, the emerging roles of indazole derivatives in neurodegenerative and inflammatory diseases highlight the broad therapeutic potential of this privileged structure.

Future research will likely focus on the development of more efficient and regioselective methods for the derivatization of this compound. The exploration of novel coupling partners and the application of advanced synthetic methodologies will undoubtedly lead to the discovery of new indazole-based compounds with improved potency, selectivity, and drug-like properties. As our understanding of the molecular basis of diseases continues to grow, the rational design of this compound derivatives targeting novel biological pathways will remain a promising avenue for the development of the next generation of innovative medicines.

References

- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. Western blot protocol | Abcam [abcam.com]

- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, in silico and antiproliferative evaluation of novel pyrazole derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. atcc.org [atcc.org]

- 19. CST | Cell Signaling Technology [cellsignal.com]

- 20. Western Blot Protocol | Proteintech Group [ptglab.com]

1H-Indazol-7-ol: A Versatile Precursor for the Synthesis of Advanced Agrochemicals

An In-depth Technical Guide for Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The escalating global demand for food production necessitates the development of novel, effective, and environmentally benign agrochemicals. The indazole scaffold has emerged as a privileged structure in medicinal and agrochemical research, with its derivatives exhibiting a wide spectrum of biological activities. Among the various indazole isomers, 1H-Indazol-7-ol serves as a key building block for the synthesis of potent herbicides and fungicides. This technical guide provides a comprehensive overview of the synthetic routes utilizing this compound as a precursor for agrochemical development, detailed experimental protocols, quantitative efficacy data, and insights into the mechanisms of action of these compounds.

Introduction

The 1H-indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of bioactive molecules.[1] Its structural rigidity and ability to participate in various non-covalent interactions make it an ideal scaffold for targeting specific biological pathways in pests and weeds. This compound, with its reactive hydroxyl group, offers a strategic handle for synthetic modifications, enabling the introduction of diverse pharmacophores to modulate biological activity and physicochemical properties. This guide will explore the synthetic utility of this compound in the creation of two major classes of agrochemicals: picolinic acid herbicides and azole-type fungicides.

Synthetic Pathways from this compound

The strategic location of the hydroxyl group at the 7-position of the 1H-indazole core allows for its conversion into other functional groups, facilitating cross-coupling reactions to build more complex agrochemical molecules.

Synthesis of 6-Indazolyl-2-Picolinic Acid Herbicides

A promising class of herbicides derived from the indazole scaffold is the 6-indazolyl-2-picolinic acids. These compounds have demonstrated potent herbicidal activity against a range of broadleaf weeds.[2] While published syntheses often start from substituted o-fluorobenzaldehydes, a plausible and efficient route commencing from this compound can be envisioned. This proposed pathway involves the conversion of the hydroxyl group to a more reactive leaving group, such as a triflate or a halide, followed by a palladium-catalyzed cross-coupling reaction.

A key transformation is the conversion of the hydroxyl group of this compound to a triflate, which is an excellent leaving group for subsequent cross-coupling reactions. This can be achieved by reacting this compound with triflic anhydride in the presence of a base like pyridine. The resulting 1H-indazol-7-yl triflate can then be subjected to a Suzuki-Miyaura cross-coupling reaction with a suitable boronic acid derivative of picolinic acid to furnish the final herbicidal molecule.

References

The Indazole Scaffold: A Journey from Discovery to Clinical Prominence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of a diverse array of therapeutic agents.[3] First synthesized in the late 19th century, the indazole core is now a key feature in several FDA-approved drugs, particularly in the realm of oncology.[1][4] This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of indazole-based compounds, with a focus on their journey to clinical significance. We will delve into the quantitative biological data of key indazole-containing drugs, provide detailed experimental protocols for their synthesis, and visualize the intricate signaling pathways they modulate.

A Historical Perspective: The Dawn of Indazole Chemistry

The story of indazole begins with the pioneering work of German chemist Emil Fischer, who first reported its synthesis in 1883.[1][5] Fischer's initial synthesis involved the heating of ortho-hydrazine cinnamic acid, a process that led to the formation of the indazole ring system.[1] For a considerable period, indazole and its derivatives remained largely of academic interest. However, the 20th century witnessed a surge in research as the broad spectrum of biological activities associated with this scaffold became increasingly apparent.[3][6]

Naturally occurring indazole-containing compounds are a rarity.[1][4] The alkaloids nigellicine, nigeglanine, and nigellidine, isolated from plants of the Nigella genus, are among the few examples.[7] This scarcity in nature has spurred the development of a multitude of synthetic methodologies to access a wide variety of substituted indazoles, fueling their exploration in drug discovery.[3]

The Rise of Indazole-Based Therapeutics

The therapeutic potential of indazoles came to the forefront with the discovery of compounds exhibiting a range of pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor activities.[1][2] The versatility of the indazole scaffold allows for its functionalization at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets.[5] This has led to the successful development of several blockbuster drugs.

Key Marketed Indazole-Containing Drugs:

-

Pazopanib: A potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1]

-

Axitinib: A selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), indicated for the treatment of advanced renal cell carcinoma.[1][8]

-

Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor employed in the maintenance treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer.[3][8]

-

Granisetron: A selective 5-HT3 receptor antagonist used to prevent nausea and vomiting induced by chemotherapy and radiotherapy.[1][4]

-

Benzydamine: A non-steroidal anti-inflammatory drug with local anesthetic and analgesic properties.[7]

Quantitative Biological Data of Prominent Indazole-Based Drugs

The following tables summarize key quantitative data for Pazopanib, Axitinib, Niraparib, and Granisetron, providing a comparative overview of their potency and pharmacokinetic profiles.

| Drug | Target(s) | IC50 Values | Reference |

| Pazopanib | VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-α, PDGFR-β, c-Kit | 10 nM, 30 nM, 47 nM, 71 nM, 84 nM, 74 nM, respectively | [9][10] |

| Axitinib | VEGFR-1, VEGFR-2, VEGFR-3 | 1.2 nM, 0.2 nM, 0.1-0.3 nM, respectively | |

| Niraparib | PARP1, PARP2 | Not explicitly stated in the provided results, but it is a potent inhibitor. | [8] |

| Granisetron | 5-HT3 Receptor | Not explicitly stated in the provided results, but it is a highly selective antagonist. | [1][11] |

| Drug | Pharmacokinetic Parameter | Value | Reference |

| Pazopanib | Bioavailability | ~21-39% | [9] |

| Tmax | 2-4 hours | [9] | |

| Half-life | ~31 hours | [9] | |

| Axitinib | Bioavailability | 58% | [12] |

| Tmax | Within 4 hours | [12] | |

| Half-life | 2.5-6.1 hours | [12] | |

| Protein Binding | >99% | [12][13] | |

| Niraparib | Bioavailability | ~73% | [14] |

| Tmax | ~3 hours | [2] | |

| Half-life | ~36 hours | [2] | |

| Granisetron | Bioavailability | ~60% | [15] |

| Half-life | ~9 hours | [15] |

Detailed Experimental Protocols for Key Syntheses

The synthesis of these complex molecules involves multi-step sequences. Below are illustrative protocols for the preparation of key intermediates and the final assembly of Pazopanib, Axitinib, and Granisetron.

Synthesis of Pazopanib

A common route to Pazopanib involves the coupling of N,2,3-trimethyl-2H-indazol-6-amine with a pyrimidine derivative and subsequent reaction with 5-amino-2-methylbenzenesulfonamide.[7][16]

Step 1: Synthesis of N,3-Dimethyl-1H-indazol-6-amine [7]

To a solution of 3-methyl-1H-indazol-6-amine (1.00 g, 6.79 mmol) in methanol (20 mL), paraformaldehyde (0.22 g, 7.47 mmol) is added. The mixture is stirred at room temperature for 30 minutes. After cooling to 0-5 °C, sodium borohydride (1.03 g, 27.17 mmol) is added portion-wise. The reaction is stirred at room temperature for 4 hours, then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated to yield N,3-dimethyl-1H-indazol-6-amine.

Step 2: Synthesis of N,2,3-Trimethyl-2H-indazol-6-amine [7]